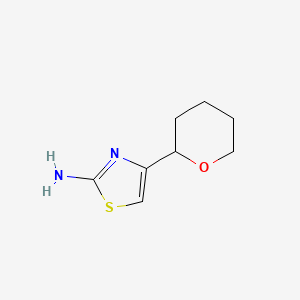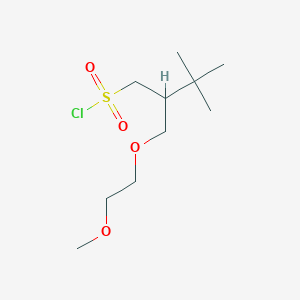
2-(3,5-Difluoro-2-hydroxyphenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Difluoro-2-hydroxyphenyl)acetonitrile is an organic compound with the molecular formula C8H5F2NO. This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a phenyl ring, along with an acetonitrile group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluoro-2-hydroxyphenyl)acetonitrile typically involves the reaction of 3,5-difluoro-2-hydroxybenzaldehyde with a suitable nitrile source under specific conditions. One common method is the use of a base-catalyzed reaction where the aldehyde is treated with sodium cyanide in the presence of a base like sodium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. The use of automated reactors and precise control of temperature and pressure can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Difluoro-2-hydroxyphenyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3,5-difluoro-2-hydroxybenzoic acid.
Reduction: Formation of 2-(3,5-difluoro-2-hydroxyphenyl)ethylamine.
Substitution: Formation of various substituted phenylacetonitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Difluoro-2-hydroxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(3,5-Difluoro-2-hydroxyphenyl)acetonitrile depends on its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the nitrile group can participate in various interactions, influencing the compound’s overall activity. The exact pathways and targets can vary based on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,5-Difluoro-4-hydroxyphenyl)acetonitrile
- 3,5-Difluoro-2-methoxyphenylboronic acid, pinacol ester
Uniqueness
2-(3,5-Difluoro-2-hydroxyphenyl)acetonitrile is unique due to the specific positioning of the fluorine atoms and the hydroxyl group on the phenyl ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of both electron-withdrawing fluorine atoms and an electron-donating hydroxyl group creates a unique electronic environment that can be exploited in various chemical and biological applications.
Eigenschaften
Molekularformel |
C8H5F2NO |
|---|---|
Molekulargewicht |
169.13 g/mol |
IUPAC-Name |
2-(3,5-difluoro-2-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H5F2NO/c9-6-3-5(1-2-11)8(12)7(10)4-6/h3-4,12H,1H2 |
InChI-Schlüssel |
MRXOIZPAAMCXEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1CC#N)O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(Trifluoromethyl)-1-azaspiro[3.5]nonan-2-one](/img/structure/B13624245.png)
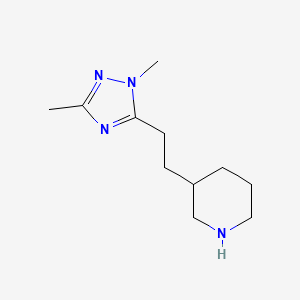
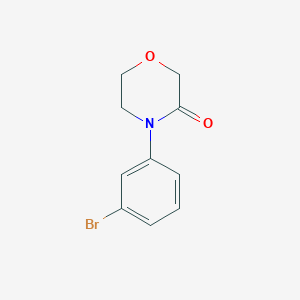


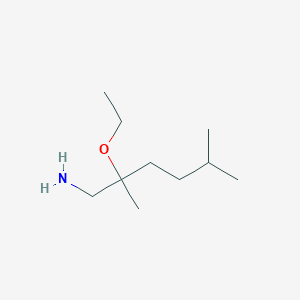
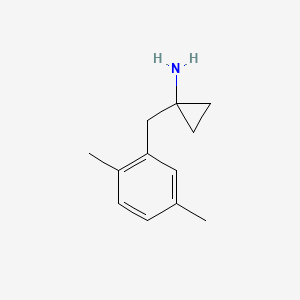
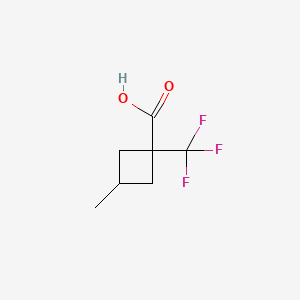
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoicacid](/img/structure/B13624302.png)
